2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
CAS No.: 248249-55-0
Cat. No.: VC4586899
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 248249-55-0 |
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Molecular Formula | C11H7NO4S |
Molecular Weight | 249.24 |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Standard InChI Key | GYFWKVTWSJTRBO-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
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Molecular Formula:
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Molecular Weight: 249.24 g/mol
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SMILES:
Structural Analysis
The compound comprises:
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A benzodioxole ring (1,3-benzodioxole) providing aromaticity and electron-rich regions.
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A thiazole ring with a carboxylic acid group at position 4, enhancing polarity and hydrogen-bonding potential.
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Conjugation between the benzodioxole and thiazole rings, influencing electronic properties and reactivity.
Synthesis and Reaction Pathways
Pathway 1: Oxidation of Thiazoline Precursors
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Precursor: Ethyl 4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (CAS: 248249-53-8).
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Reagents: Manganese(IV) oxide () in dichloromethane at 0°C for 6 hours .
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Mechanism: Oxidation of the thiazoline ring to a thiazole, followed by ester hydrolysis to yield the carboxylic acid.
Pathway 2: Hantzsch Thiazole Synthesis
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Reactants:
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Benzodioxole-5-carbaldehyde.
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Cysteine or its derivatives (e.g., ethyl 2-mercaptoacetate).
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Conditions: Cyclocondensation under acidic or basic conditions .
Key Reaction Parameters
Parameter | Value/Description | Reference |
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Yield (Pathway 1) | 81% (for ethyl ester precursor) | |
Solvent | Dichloromethane | |
Temperature | 0°C (oxidation step) |
Physicochemical Properties
Calculated Properties
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LogP (Octanol-Water): ~2.1 (estimated via XLogP3).
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pKa: ~4.2 (carboxylic acid group).
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Solubility: Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).
Spectral Data
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NMR (CDCl):
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IR (KBr):
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1705 cm (C=O stretch), 1610 cm (C=N stretch).
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Biological Activities and Applications
Structure-Activity Relationships (SAR)
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Benzodioxole Ring: Enhances metabolic stability and membrane permeability .
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Thiazole-Carboxylic Acid: Improves solubility and target binding via hydrogen bonding .
Applications in Drug Discovery
Lead Optimization
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Derivatization: Amide formation (e.g., with anilines) to modulate bioavailability .
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Metal Complexation: Potential for Fe(III)/Cu(II) complexes to enhance anticancer activity .
Computational Insights
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Docking Studies: Predicted affinity for α-amylase (binding energy: −8.2 kcal/mol) and tubulin (−9.5 kcal/mol) .
Future Directions
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In Vivo Pharmacokinetics: Assess absorption, distribution, and toxicity profiles.
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Targeted Modifications: Introduce fluorinated or sulfonamide groups to improve potency.
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Mechanistic Studies: Elucidate interactions with tubulin or diabetes-related enzymes.
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